

N-(6-bromopyridin-2-yl)acetamide spectral data (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: **N-(6-bromopyridin-2-yl)acetamide**

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An In-depth Technical Guide to the Spectral Characterization of **N-(6-bromopyridin-2-yl)acetamide**

This guide provides a comprehensive analysis of the spectral data for **N-(6-bromopyridin-2-yl)acetamide**, a key intermediate in synthetic chemistry and drug discovery. As researchers, scientists, and drug development professionals, the unambiguous structural confirmation of such molecules is paramount. This document moves beyond a simple presentation of data, offering in-depth interpretation grounded in the fundamental principles of spectroscopy and extensive field experience. Every piece of data is a clue, and understanding the causality behind the spectral features is the key to robust scientific conclusions.

Introduction: The Molecular Profile

N-(6-bromopyridin-2-yl)acetamide (CAS No: 25218-99-9) is a substituted pyridine derivative. [1][2] Its structure combines a brominated pyridine ring with an acetamido group, making it a versatile building block. The pyridine ring is a common motif in pharmaceuticals, and the presence of a bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions. The acetamido group modulates the electronic properties of the pyridine ring and can be involved in hydrogen bonding interactions.[1]

Accurate characterization is non-negotiable for ensuring the purity and identity of this compound before its use in further synthetic steps. This guide will dissect its signature features across Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure:

- Chemical Formula: C₇H₇BrN₂O[1]
- Molecular Weight: 215.05 g/mol [1]
- IUPAC Name: N-(6-bromo-2-pyridinyl)acetamide[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy provides the most detailed insight into the molecular structure of **N-(6-bromopyridin-2-yl)acetamide** in solution. By analyzing the chemical environment of each proton and carbon atom, we can piece together the molecular puzzle with high confidence.

¹H NMR Spectral Analysis

The proton NMR spectrum reveals the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling. The aromatic region is particularly informative for substituted pyridines.[3]

Table 1: ¹H NMR Spectral Data of **N-(6-bromopyridin-2-yl)acetamide**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
~8.15	d	~8.0	1H	H-3
~7.60	t	~8.0	1H	H-4
~7.10	d	~8.0	1H	H-5
~2.20	s	-	3H	CH ₃
~8.50 (broad s)	s	-	1H	N-H

(Note: Predicted values based on typical spectra of 2,6-disubstituted pyridines. The exact chemical shifts can vary depending on the solvent and concentration.)

Interpretation and Causality:

- Aromatic Protons (H-3, H-4, H-5): The pyridine ring protons appear in the characteristic downfield region (7.0-9.0 ppm).[3] The proton at the 4-position (H-4) appears as a triplet due to coupling with its two neighbors, H-3 and H-5. The protons at H-3 and H-5 each appear as a doublet, as they are coupled to H-4. The proton ortho to the electron-withdrawing acetamido group and the nitrogen atom (H-3) is expected to be the most downfield of the ring protons.[4]
- Methyl Protons (CH₃): The three protons of the acetyl methyl group are chemically equivalent and do not have any adjacent protons to couple with. Therefore, they appear as a sharp singlet at approximately 2.20 ppm.[5]
- Amide Proton (N-H): The amide proton typically appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange. Its chemical shift can be highly variable depending on solvent, concentration, and temperature.

Experimental Protocol: NMR Sample Preparation

- Weighing: Accurately weigh 5-10 mg of **N-(6-bromopyridin-2-yl)acetamide**.
- Solvent Addition: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H proton.
- Transfer: Transfer the solution to a 5 mm NMR tube.
- Analysis: Acquire the spectrum on a suitable NMR spectrometer (e.g., 400 MHz). The magnetic field should be shimmed to achieve good resolution.[3]

Diagram: ¹H NMR Assignments

Caption: Structural assignment of ¹H NMR signals.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ^{13}C NMR Spectral Data of **N-(6-bromopyridin-2-yl)acetamide**

Chemical Shift (δ) ppm	Assignment
~169.0	C=O
~152.0	C-2
~141.0	C-6
~140.0	C-4
~119.0	C-3
~113.0	C-5
~24.5	CH_3

(Note: Predicted values based on known substituent effects on pyridine rings.[\[6\]](#)[\[7\]](#) Actual values may vary.)

Interpretation and Causality:

- **Carbonyl Carbon (C=O):** The carbonyl carbon of the amide is the most deshielded carbon and appears furthest downfield, typically around 169 ppm.[\[8\]](#)[\[9\]](#)
- **Pyridine Ring Carbons:**
 - C-2 and C-6: The carbons directly attached to the electronegative nitrogen atom (C-2 and C-6) are significantly deshielded. The carbon bearing the bromine (C-6) is shifted upfield relative to a non-substituted position due to the heavy atom effect, but remains downfield. The C-2 carbon, attached to the acetamido group, is also strongly deshielded.
 - C-4: This carbon is typically found around 140 ppm in 2,6-disubstituted pyridines.
 - C-3 and C-5: These carbons are the most shielded of the ring carbons, appearing at the highest field positions in the aromatic region.
- **Methyl Carbon (CH_3):** The acetyl methyl carbon is a typical sp^3 -hybridized carbon and appears upfield around 24.5 ppm.

To definitively assign the quaternary carbons (C-2 and C-6) and confirm the assignments of the protonated carbons, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[3]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule by measuring the vibrations of chemical bonds.[10][11]

Table 3: Key IR Absorption Bands for **N-(6-bromopyridin-2-yl)acetamide**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3300	N-H Stretch	Amide (N-H)
~3050	C-H Stretch	Aromatic (C-H)
~1680	C=O Stretch	Amide I band
~1580, 1450	C=C & C=N Stretch	Pyridine Ring
~1540	N-H Bend	Amide II band
~1250	C-N Stretch	Amide (C-N)
~1050	C-Br Stretch	Aryl Bromide

(Note: Predicted values based on characteristic group frequencies.[12][13])

Interpretation and Causality:

- **N-H and C=O Stretching:** The two most diagnostic peaks for the acetamido group are the N-H stretch (a sharp to moderately broad peak around 3300 cm⁻¹) and the very strong C=O stretch (Amide I band) around 1680 cm⁻¹. The position of the C=O stretch indicates a conjugated amide system.
- **Pyridine Ring:** The characteristic stretching vibrations of the C=C and C=N bonds within the pyridine ring appear in the 1600-1450 cm⁻¹ region.

- Amide II Band: The peak around 1540 cm^{-1} is the Amide II band, which arises from a combination of N-H bending and C-N stretching vibrations. Its presence is a strong confirmation of the secondary amide group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through analysis of its fragmentation patterns.

Table 4: Mass Spectrometry Data for **N-(6-bromopyridin-2-yl)acetamide**

m/z (Mass-to-Charge Ratio)	Interpretation
214/216	$[\text{M}]^{+}$ Molecular Ion
172/174	$[\text{M} - \text{CH}_2\text{CO}]^{+}$
134	$[\text{M} - \text{Br}]^{+}$
43	$[\text{CH}_3\text{CO}]^{+}$

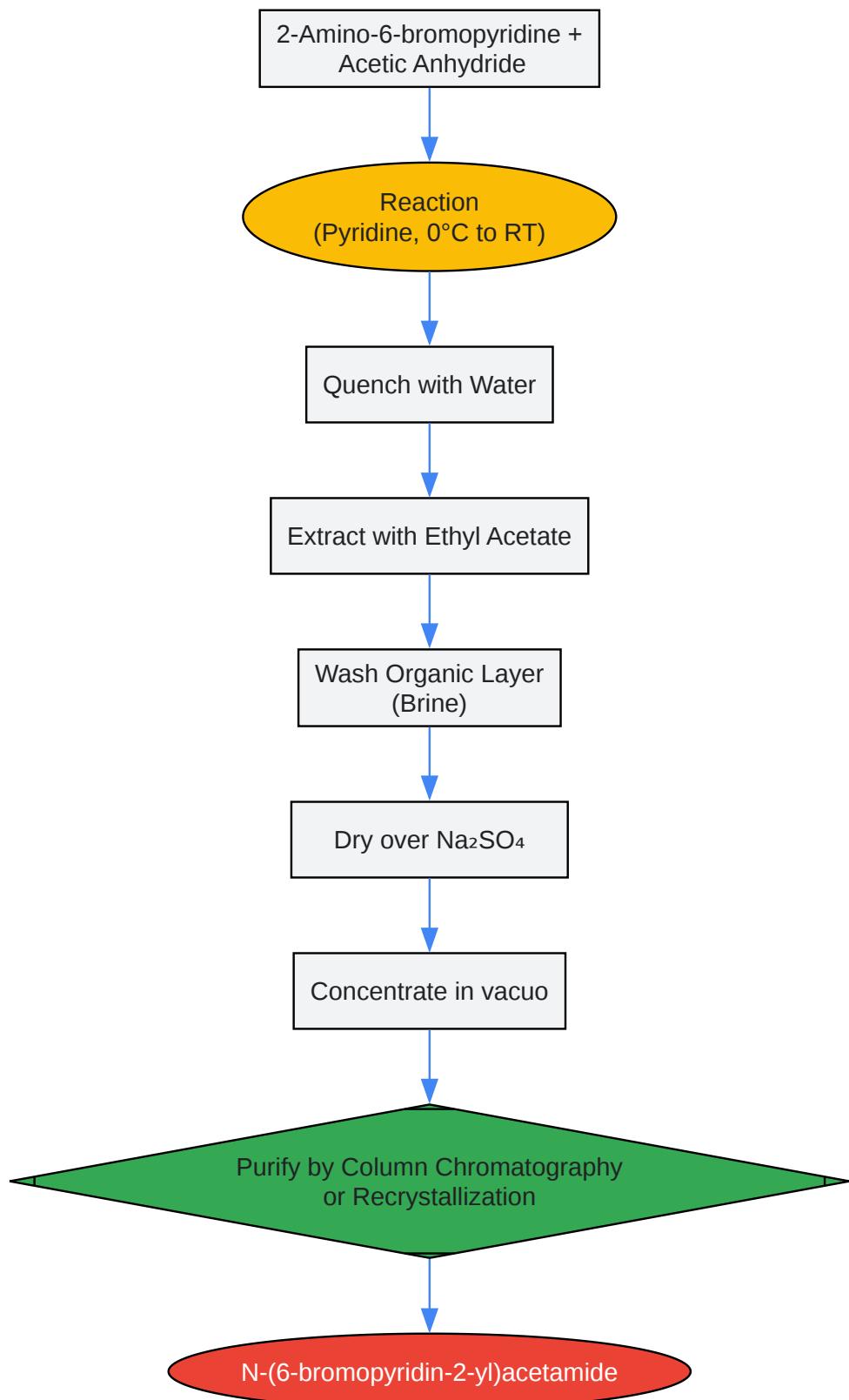
(Note: Predicted fragmentation based on common pathways for N-aryl acetamides.[14][15])

Interpretation and Causality:

- Molecular Ion Peak ($[\text{M}]^{+}$): The most critical piece of information is the molecular ion peak. Due to the presence of a bromine atom, this peak will appear as a characteristic doublet with a roughly 1:1 intensity ratio, corresponding to the two major isotopes of bromine (^{79}Br and ^{81}Br).[15] This doublet will be seen at m/z 214 and 216, confirming the molecular formula.
- Key Fragmentations:
 - Loss of Ketene: A common fragmentation pathway for N-acetylated compounds is the loss of a neutral ketene molecule ($\text{CH}_2=\text{C=O}$, 42 Da).[14] This would result in a doublet peak at m/z 172/174.
 - Loss of Bromine: Cleavage of the C-Br bond would lead to a fragment ion at m/z 134.

- Acetyl Cation: A strong peak at m/z 43, corresponding to the acetyl cation ($[\text{CH}_3\text{CO}]^+$), is highly characteristic of the acetamido group.[16]

Diagram: Proposed Synthesis Workflow



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Caption: A typical workflow for the synthesis of **N-(6-bromopyridin-2-yl)acetamide**.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **N-(6-bromopyridin-2-yl)acetamide** may not be universally available, data from analogous compounds suggest it should be handled with care. [17] It is likely to be an irritant to the skin, eyes, and respiratory system.

- Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust. Avoid generating dust.
- Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

The structural elucidation of **N-(6-bromopyridin-2-yl)acetamide** is achieved through a synergistic application of modern spectroscopic techniques. ^1H and ^{13}C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry validates the molecular weight and elemental composition (specifically the presence of bromine). Together, these analyses provide a unique spectral fingerprint, ensuring the identity and purity of this important chemical intermediate for its successful application in research and development.

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